8-p-Coumaroylharpagide

Catalog No.
S3318610
CAS No.
87686-74-6
M.F
C24H30O12
M. Wt
510.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-p-Coumaroylharpagide

CAS Number

87686-74-6

Product Name

8-p-Coumaroylharpagide

IUPAC Name

[(1S,4aS,5R,7S,7aS)-4a,5-dihydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-7-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate

Molecular Formula

C24H30O12

Molecular Weight

510.5 g/mol

InChI

InChI=1S/C24H30O12/c1-23(36-16(28)7-4-12-2-5-13(26)6-3-12)10-15(27)24(32)8-9-33-22(20(23)24)35-21-19(31)18(30)17(29)14(11-25)34-21/h2-9,14-15,17-22,25-27,29-32H,10-11H2,1H3/b7-4+/t14-,15-,17-,18+,19-,20-,21+,22+,23+,24-/m1/s1

InChI Key

AZKQDXZMKREFDY-UHFFFAOYSA-N

SMILES

CC1(CC(C2(C1C(OC=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O)OC(=O)C=CC4=CC=C(C=C4)O

Canonical SMILES

CC1(CC(C2(C1C(OC=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O)OC(=O)C=CC4=CC=C(C=C4)O

8-p-Coumaroylharpagide is a phenolic glycoside derived from the plant species of the genus Harpagophytum, commonly known as Devil's Claw. This compound has garnered attention due to its structural characteristics and potential biological activities. Its chemical formula is C24_{24}H30_{30}O12_{12}, and it features a coumaroyl group attached to the harpagide backbone, which is an iridoid glycoside. This unique structure contributes to its distinctive properties and effects in biological systems .

  • Due to the lack of research on 8-p-Coumaroylharpagide, its mechanism of action within biological systems remains unknown.
  • No information exists regarding the safety or potential hazards associated with 8-p-Coumaroylharpagide.

Limitations and Future Research Directions

  • Research on 8-p-Coumaroylharpagide is scarce.
  • Future studies could focus on isolating and purifying the compound, determining its complete structure, and investigating its potential biological activities.

Please Note:

  • The lack of information highlights the need for further research on 8-p-Coumaroylharpagide.
  • This analysis provides a starting point for future scientific exploration of this compound.
  • Anti-inflammatory Properties

    Harpagide has been shown to possess anti-inflammatory properties in cell studies and animal models []. These studies suggest that Harpagide may help to reduce inflammation and pain. More research is needed to determine if 8-p-Coumaroylharpagide shares these properties.

  • Pain Management

    Devil's Claw extracts, containing Harpagide, have been used traditionally for pain relief, particularly for lower back pain and osteoarthritis []. While some clinical trials have shown promise, the evidence is mixed and further research is needed to confirm the efficacy of Devil's Claw for pain management [].

8-p-Coumaroylharpagide can undergo various chemical transformations, particularly involving hydrolysis and enzymatic reactions. For instance, it can be transformed into aucubinine B through the action of human intestinal bacteria, indicating its potential for biotransformation within the human gut . Additionally, it can participate in reactions typical of phenolic compounds, such as oxidation and complexation with metal ions, which may affect its bioavailability and efficacy .

Synthesis of 8-p-Coumaroylharpagide can be achieved through several methods:

  • Natural Extraction: The primary source is extraction from Harpagophytum procumbens or Harpagophytum zeyheri, where it occurs naturally.
  • Chemical Synthesis: Laboratory synthesis may involve coupling reactions between harpagide and p-coumaric acid under specific conditions to form the glycoside linkage.
  • Biotransformation: Utilizing microbial or enzymatic systems to convert precursor compounds into 8-p-Coumaroylharpagide is also a viable method, enhancing yield and purity .

8-p-Coumaroylharpagide has several applications:

  • Pharmaceuticals: Due to its anti-inflammatory properties, it is considered for use in formulations aimed at treating arthritis and other inflammatory conditions.
  • Nutraceuticals: It may be included in dietary supplements for its potential health benefits associated with pain relief and inflammation reduction.
  • Cosmetics: Its ability to modulate inflammatory responses makes it a candidate for inclusion in skincare products aimed at reducing skin irritation and promoting healing .

Research on interaction studies involving 8-p-Coumaroylharpagide indicates that it may interact synergistically with other compounds found in Harpagophytum. For example, studies have shown that when combined with harpagoside, there is an enhanced effect on reducing inflammation compared to individual components. This suggests that the therapeutic potential of extracts containing 8-p-Coumaroylharpagide could be greater than that of isolated compounds alone .

Several compounds share structural similarities with 8-p-Coumaroylharpagide, including:

  • Harpagide: A precursor compound that lacks the coumaroyl group but shares similar biological activities.
  • Harpagoside: Another iridoid glycoside found in Devil's Claw, known for its anti-inflammatory properties.
  • Verbascoside: A phenolic glycoside with notable antioxidant properties.

Comparison Table

CompoundStructure TypeKey ActivityUnique Feature
8-p-CoumaroylharpagidePhenolic GlycosideAnti-inflammatoryCoumaroyl group enhances bioactivity
HarpagideIridoid GlycosideAnti-inflammatoryLacks phenolic modification
HarpagosideIridoid GlycosideAnti-inflammatoryMore prevalent in traditional remedies
VerbascosidePhenolic GlycosideAntioxidantStronger antioxidant activity

The uniqueness of 8-p-Coumaroylharpagide lies in its combination of both iridoid and phenolic structures, which may confer enhanced therapeutic benefits compared to its relatives by providing dual mechanisms of action against inflammation and oxidative stress.

XLogP3

-1

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

7

Exact Mass

510.17372639 g/mol

Monoisotopic Mass

510.17372639 g/mol

Heavy Atom Count

36

Dates

Modify: 2024-04-14

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